C.I. Acid blue 158

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

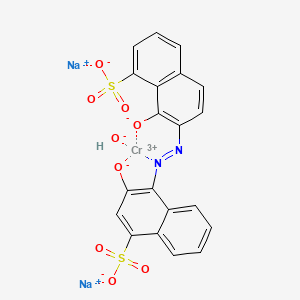

Fórmula molecular |

C20H11CrN2Na2O9S2 |

|---|---|

Peso molecular |

585.4 g/mol |

Nombre IUPAC |

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide |

InChI |

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5 |

Clave InChI |

ZQZPAFVDCIVGCR-UHFFFAOYSA-I |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3] |

Origen del producto |

United States |

Foundational & Exploratory

C.I. Acid Blue 158: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Acid Blue 158, a synthetic monoazo dye. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized.

Core Quantitative Solubility Data

The solubility of this compound has been reported in aqueous and organic solvents. The following table summarizes the available quantitative and qualitative solubility data for easy reference and comparison.

| Solvent | Temperature (°C) | Solubility | Observations |

| Water | 90 | 80-90 g/L[1] | Forms a blue solution[2][3][4]. |

| Alcohol | Not Specified | Soluble[2][3][4] | - |

| Strong Sulfuric Acid | Not Specified | Soluble | Forms a blackish-green solution, which turns blue upon dilution[2][4]. |

| Thick Sodium Hydroxide Solution | Not Specified | Soluble | Exhibits a purple color[2][4]. |

Experimental Protocol: Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (powder form)

-

Selected solvent of interest (e.g., water, ethanol)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Magnetic stirrer and stir bars

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the dye.

-

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

-

Data Reporting:

-

Report the solubility of this compound in the specific solvent at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

References

Navigating the Spectroscopic Landscape of C.I. Acid Blue 158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158, a metallized azo dye, finds application in various industrial processes. For researchers, particularly in fields such as analytical chemistry, materials science, and drug development, a thorough understanding of its photophysical properties is crucial. The absorption and emission of light by a molecule are fundamental characteristics that dictate its color, its potential as a fluorescent marker, and its interactions with other substances. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, drawing upon available data for analogous compounds to offer a representative understanding in the absence of specific published spectra for this particular dye.

Spectral Properties of Metallized Azo Dyes

Representative Absorption and Emission Data

The following table summarizes typical absorption maxima (λmax) for chromium-complex azo dyes, which can be considered representative of the expected range for this compound. It is important to note that the solvent environment can significantly influence these values. Data on emission spectra, molar absorptivity, and quantum yield for closely related structures is scarce.

| Dye Class | Representative Absorption Maxima (λmax) | Solvent/Conditions |

| Chromium (III) Complex Azo Dyes | 460 - 489 nm | Not specified |

| General Azo-Metal Chelates | 343 - 434 nm | Not specified |

Experimental Protocols for Spectral Analysis

To determine the absorption and emission spectra of an acid dye like this compound, a standardized set of experimental protocols should be followed. These methodologies ensure accuracy and reproducibility of the obtained data.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can influence the spectral properties of the dye. A common starting point is deionized water, given the solubility of acid dyes. For broader characterization, a range of solvents with varying polarities (e.g., ethanol, methanol, DMSO) should be used.

-

Concentration: A stock solution of the dye is prepared by accurately weighing the solid dye and dissolving it in the chosen solvent. For absorption measurements, a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax is ideal to ensure adherence to the Beer-Lambert Law. For emission measurements, a more dilute solution is typically used to avoid inner filter effects. A typical starting concentration for UV-Vis spectroscopy is in the micromolar (µM) range.

-

pH Control: For dyes with acid-base properties, the pH of the solution should be controlled using appropriate buffer systems to ensure the dye is in a single ionic state.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectrum.

-

Procedure:

-

The spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the dye).

-

The sample cuvette is filled with the dye solution.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is identified from the spectrum.

-

-

Molar Absorptivity (ε) Determination: Using the Beer-Lambert Law (A = εcl), the molar absorptivity can be calculated by measuring the absorbance (A) of a solution with a known concentration (c) and path length (l, typically 1 cm).

Emission (Fluorescence) Spectroscopy

-

Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

-

Procedure:

-

The sample is excited at its absorption maximum (λmax) or another suitable wavelength in the absorption band.

-

The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattered light. The emission is scanned over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission is determined.

-

-

Quantum Yield (Φ) Determination: The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined by a comparative method using a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualization of Photophysical Processes

The fundamental relationship between light absorption, electronic excitation, and subsequent emission can be visualized as a signaling pathway.

Caption: Simplified Jablonski diagram illustrating the processes of light absorption, relaxation, and fluorescence.

Conclusion

While specific, quantitative spectral data for this compound remains elusive in publicly accessible literature, a comprehensive understanding of its likely photophysical properties can be inferred from the analysis of analogous chromium-complex azo dyes. The provided experimental protocols offer a robust framework for researchers to determine the precise absorption and emission characteristics of this and other similar dyes. The visualization of the underlying photophysical processes further aids in the conceptual understanding of its interaction with light. For professionals in drug development and other scientific fields, this guide serves as a foundational resource for utilizing this compound in applications where its spectroscopic properties are of paramount importance. It is recommended that for any critical application, the spectral properties be experimentally determined following the outlined protocols.

Unveiling the Research Potential of C.I. Acid Blue 158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

C.I. Acid Blue 158, a multifunctional synthetic dye, is broadly categorized for use in biological experiments, including the observation of cellular structures and tissue pathology.[1] As an anionic dye, its utility in research stems from its ability to bind to cationic (positively charged) components within biological specimens, such as proteins found in the cytoplasm, muscle fibers, and connective tissues.[2] This technical guide provides a comprehensive overview of the known properties of this compound, a generalized experimental protocol for its application as a histological stain, and a discussion on its potential, yet currently undocumented, research applications.

Chemical and Physical Characteristics

A fundamental understanding of the physicochemical properties of this compound is essential for its application in staining protocols. Key properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Acid Blue 158 |

| C.I. Number | 14880 |

| CAS Number | 6370-08-7 |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ |

| Molecular Weight | 495.45 g/mol |

| Appearance | Dark blue powder |

| Solubility | Soluble in water (yielding a blue solution) and alcohol.[3] |

Potential Avenues for Research Applications

While specific, peer-reviewed applications of this compound in biological research are not extensively documented, its characteristics as an acid dye suggest its utility in several areas:

-

Histological Counterstaining: this compound could potentially serve as a counterstain in various histological procedures. In this role, it would impart a blue color to the cytoplasm and extracellular matrix, creating a visual contrast with nuclear stains like hematoxylin.[2]

-

Connective Tissue Visualization: Its affinity for proteins suggests a possible application in trichrome staining methods, which are designed to differentiate between various tissue components like collagen and muscle.

-

Cell Viability Assessment: Although not yet reported, there is a potential for its use in cell viability assays. Similar to other dyes that are excluded by healthy cells, its ability to penetrate and stain cells with compromised membranes could be investigated as an indicator of cell death.

Generalized Experimental Protocol for Histological Staining

The following protocol outlines a general procedure for using this compound as a counterstain for paraffin-embedded tissue sections. It is important to note that this is a foundational protocol and requires optimization based on the specific tissue type and research objectives.

Reagent Preparation

-

Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle warming and continuous stirring may be necessary to ensure complete dissolution.

-

Working Solution (0.1% - 0.5% w/v): Prepare the working solution by diluting the stock solution with distilled water to the desired concentration. The staining characteristics can be modified by adding a small amount of acetic acid (e.g., 0.5-1.0%) to the working solution to lower the pH, thereby enhancing the staining of proteinaceous components.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene (or a suitable substitute) for 5 minutes each.

-

Rehydrate the sections by passing them through descending grades of alcohol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse thoroughly with running tap water.

-

-

Nuclear Staining (Optional):

-

If desired, stain the nuclei with a suitable nuclear stain such as Hematoxylin, following a standard protocol.

-

Wash the slides extensively in running tap water.

-

Perform differentiation and bluing steps as required by the nuclear staining protocol.

-

-

This compound Staining:

-

Immerse the slides in the this compound working solution for a duration of 1 to 5 minutes. The optimal staining time should be determined empirically.

-

Briefly rinse the slides in distilled water to remove any excess stain.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate the stained sections through ascending grades of alcohol: 95% and 100% (two changes for each).

-

Clear the sections in xylene or a xylene substitute.

-

Mount the coverslip using a permanent mounting medium.

-

Visualizing the Experimental Workflow

The logical flow of a typical histological staining procedure utilizing this compound as a counterstain is depicted in the following diagram.

A generalized workflow for histological staining using this compound.

Involvement in Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound has a specific role in or interacts with any known cellular signaling pathways. Its mode of action in biological systems is presumed to be based on non-specific electrostatic interactions with charged macromolecules, rather than targeted binding to signaling molecules.

Current Limitations and Future Research Directions

A significant limitation in providing a more detailed technical guide is the notable absence of published research that utilizes this compound for specific biological investigations. Although its chemical properties are indicative of its potential as a histological stain, empirical data is required to validate its effectiveness and to establish optimized, application-specific protocols.

Future research endeavors could be directed towards:

-

Comparative Performance Analysis: Conducting studies to compare the staining efficacy and characteristics of this compound with established acid dyes across a variety of tissue types.

-

Systematic Protocol Optimization: Methodically optimizing key staining parameters, including dye concentration, pH, and incubation duration, for diverse research applications.

-

Investigation of Fluorescent Properties: Exploring any inherent fluorescent properties of this compound, which could lead to novel applications in the realm of fluorescence microscopy.

References

C.I. Acid Blue 158: A Technical Guide to its Putative Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Blue 158, a metallized monoazo dye, is primarily utilized in the textile and leather industries for its affinity for proteinaceous fibers such as wool and silk.[1][2][3][4] While not a conventional biological stain, its fundamental chemical properties as an acid dye suggest a well-defined, albeit putative, mechanism of action for staining proteins in biological specimens. This technical guide elucidates this proposed mechanism, drawing parallels with well-characterized acid dyes, and provides hypothetical protocols for its application in a research setting. The core of its action is predicated on electrostatic and hydrophobic interactions with protein structures.

Introduction

Acid dyes are anionic molecules that are widely used in histology to stain basic cellular components, most notably proteins.[5] The staining mechanism is largely dependent on the pH of the environment, which dictates the charge of both the dye and the protein molecules. This compound, with its sulfonic acid groups, functions as an anionic dye, predisposing it to bind to positively charged sites on proteins.[6] This document will explore the theoretical basis of this interaction, present illustrative quantitative data, and provide detailed, adaptable experimental protocols for its use as a biological stain.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its anionic nature, conferred by the sulfonate groups, is the primary driver of its staining capability in biological contexts.

| Property | Value | Reference |

| C.I. Name | Acid Blue 158 | [6] |

| C.I. Number | 14880 | [6] |

| CAS Number | 6370-08-7 | [6] |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ (Note: a chromium complex) | [6] |

| Molecular Weight | 495.45 g/mol | [6] |

| Chemical Class | Monoazo, Metal Complex (Chromium) | [6] |

| Solubility | Soluble in water (blue solution), soluble in alcohol. | [2] |

Core Mechanism of Action in Biological Staining

The proposed mechanism of action for this compound as a biological stain is a dual interaction model involving both electrostatic and hydrophobic forces, analogous to the well-understood mechanism of other acid dyes like Coomassie Brilliant Blue.

Electrostatic Interactions

The primary mode of interaction is electrostatic attraction. In an acidic staining solution (typically pH < 3), the amino groups (-NH₂) of basic amino acid residues (lysine, arginine, and histidine) within proteins become protonated, acquiring a positive charge (-NH₃⁺). The anionic sulfonate groups (-SO₃⁻) of the this compound molecule are then attracted to these positively charged sites, forming ionic bonds. This electrostatic binding is the foundational step in the staining process.

Figure 1: Electrostatic interaction between this compound and a protein.

Hydrophobic Interactions

In addition to electrostatic forces, the non-polar aromatic rings of the this compound molecule can engage in hydrophobic interactions with non-polar amino acid residues on the protein surface. While weaker than the ionic bonds, these interactions contribute to the stability of the dye-protein complex.

Quantitative Data (Illustrative)

| Parameter | Illustrative Value | Method of Determination |

| Optimal Staining pH | 2.5 - 3.5 | pH gradient staining and spectrophotometry |

| Binding Affinity (Kd) to BSA | 10⁻⁵ - 10⁻⁶ M | Isothermal Titration Calorimetry (ITC) |

| Molar Absorptivity (ε) at λmax | 40,000 - 60,000 M⁻¹cm⁻¹ | Spectrophotometry |

| Limit of Detection (Protein Gel) | ~100 ng | SDS-PAGE with staining |

Experimental Protocols

The following are detailed, adaptable protocols for the use of this compound as a protein stain in both polyacrylamide gel electrophoresis (PAGE) and histological applications.

Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is adapted from standard procedures for Coomassie Brilliant Blue staining.

Reagents:

-

Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water

-

Staining Solution: 0.1% (w/v) this compound, 50% methanol, 10% acetic acid

-

Destaining Solution: 10% methanol, 7% acetic acid, 83% distilled water

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour. This step fixes the proteins in the gel and removes interfering substances.

-

Staining: Discard the Fixing Solution and add the Staining Solution. Gently agitate the gel at room temperature for 2-4 hours.

-

Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate, changing the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinct.

Figure 2: Experimental workflow for staining proteins in polyacrylamide gels.

Histological Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general framework for using this compound as a counterstain for cytoplasm, collagen, and muscle, typically following a nuclear stain like hematoxylin.

Reagents:

-

Xylene

-

Graded alcohols (100%, 95%, 70%)

-

Distilled water

-

Harris' Hematoxylin (or other suitable nuclear stain)

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute (or other bluing agent)

-

This compound Staining Solution: 0.5% (w/v) this compound in 1% aqueous acetic acid

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 changes, 3 minutes each).

-

Transfer to 70% ethanol (3 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.

-

Wash in running tap water.

-

Differentiate in 1% Acid Alcohol (a few brief dips).

-

Wash in running tap water.

-

Blue in Scott's Tap Water Substitute for 1-2 minutes.

-

Wash in running tap water.

-

-

Counterstaining with this compound:

-

Immerse slides in the this compound Staining Solution for 1-5 minutes.

-

Briefly rinse in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Conclusion

While direct research into the biological staining applications of this compound is limited, its chemical nature as an anionic, metallized azo dye provides a strong theoretical foundation for its mechanism of action. The proposed mechanism, centered on electrostatic and hydrophobic interactions with proteins, is consistent with that of other well-established acid dyes. The protocols provided herein offer a starting point for researchers to explore the utility of this compound as a protein stain in various biological applications. Further empirical studies are warranted to fully characterize its binding properties and optimize its use in a laboratory setting.

References

- 1. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. conductscience.com [conductscience.com]

- 3. chembk.com [chembk.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Acid dye - Wikipedia [en.wikipedia.org]

- 6. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Acid Blue 158

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification of C.I. Acid Blue 158 (C.I. 14880), a metallized monoazo dye. The information compiled herein is intended for laboratory-scale preparation and is based on established chemical principles of azo dye synthesis.

Overview of this compound

This compound is a synthetic dye characterized by its dark blue powder form and good solubility in water, yielding a blue solution.[1] It belongs to the class of metal-complex azo dyes, where a chromium atom is coordinated with the azo ligand. This complexation enhances the dye's fastness properties. The dye is primarily used for coloring textiles, particularly wool and nylon, as well as in the formulation of inks.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Blue 158 | [3] |

| C.I. Number | 14880 | [2] |

| CAS Number | 6370-08-7 | [3] |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ (for the uncomplexed dye) | [3] |

| Molecular Weight | 495.45 g/mol (for the uncomplexed dye) | [3] |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water and ethanol | [1] |

Synthesis of this compound

The synthesis of this compound is a three-stage process:

-

Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid.

-

Azo Coupling of the resulting diazonium salt with 8-hydroxynaphthalene-1-sulfonic acid.

-

Metallization with a chromium salt to form the final dye complex.[3]

A schematic of the overall synthesis pathway is presented below.

References

A Framework for Assessing the Photostability of C.I. Acid Blue 158 for Advanced Microscopy

For Immediate Release

Notice: Direct, peer-reviewed data on the photostability of C.I. Acid Blue 158 specifically for microscopy applications is not extensively available in current scientific literature. This guide provides a comprehensive framework for researchers to evaluate its suitability, drawing parallels with established methodologies and principles of dye photobleaching.

This compound is a water-soluble, metallized monoazo dye.[1] Primarily used in the textile industry for coloring silk, nylon, and wool, its applications also extend to industrial cleaners and leather coloring.[1][2][3] While it is noted as a tool in biological experiments for observing cell structures and tracking biomolecules, its performance in demanding fluorescence microscopy applications requires rigorous characterization.[2][4]

This technical guide outlines the fundamental principles of photobleaching, standardized protocols for assessing dye photostability, and a structured approach to data presentation, enabling researchers to empirically determine the viability of this compound for their specific imaging needs.

Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This process is a critical limiting factor in fluorescence microscopy, as it dictates the duration of observation and the quality of the collected signal. The primary mechanism often involves the dye molecule entering a long-lived triplet state upon excitation. In this state, it is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then attack the dye, causing its degradation.[5] For azo dyes, this can involve photo-oxidation that disrupts the chromophore.[5]

The process can be visualized through a modified Jablonski diagram, which illustrates the electronic state transitions and pathways leading to photobleaching.

Caption: Key electronic transitions leading to fluorescence or photobleaching.

Experimental Workflow for Photostability Assessment

A systematic approach is required to quantify the photostability of a dye. The workflow involves preparing standardized samples, subjecting them to controlled illumination, acquiring time-lapse data, and analyzing the resulting fluorescence decay.

Caption: A standardized workflow for quantifying dye photostability in microscopy.

Detailed Experimental Protocols

-

Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or PBS) at a concentration of 1 mM. Determine the precise concentration using a spectrophotometer.

-

Working Concentration: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired mounting medium. The medium can be aqueous or a glycerol-based anti-fade formulation.

-

Sample Mounting: Place a small droplet (e.g., 10 µL) of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation.

-

Reference Standard: Prepare an identical sample using a well-characterized blue fluorescent dye (e.g., DAPI, Alexa Fluor 405) at a similar concentration to serve as a benchmark.

-

Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a stable light source (e.g., 405 nm laser) and a sensitive detector (e.g., PMT or sCMOS camera).

-

Parameter Optimization: Locate the sample and focus on the dye solution. Adjust the excitation intensity, detector gain, and exposure time to achieve a strong initial signal without saturating the detector (typically 50-80% of the dynamic range).

-

Time-Lapse Acquisition: Begin a time-lapse acquisition with the chosen settings. Continuously illuminate the same field of view and acquire images at regular intervals (e.g., every 500 ms) until the fluorescence intensity has decayed to less than 20% of its initial value.

-

Control: Repeat the exact same acquisition protocol for the reference dye standard.

-

Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) within the illuminated area. Measure the mean fluorescence intensity within this ROI for each frame of the time-lapse series.

-

Background Subtraction: Measure the mean intensity of a background region outside the illuminated area and subtract this value from the ROI measurements for each time point.

-

Normalization: Normalize the background-corrected intensity data to the initial intensity (F₀). The normalized intensity F(t) is calculated as F(t) / F₀.

-

Curve Fitting: Plot the normalized intensity against time. Fit the resulting decay curve to a single-exponential decay model:

-

F(t) = A · e-kt where F(t) is the fluorescence intensity at time t, A is the initial amplitude, and k is the photobleaching rate constant.

-

-

Half-Life Calculation: The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease by 50%, can be calculated from the rate constant:

-

t₁/₂ = ln(2) / k

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The key metric for photostability is the bleaching half-life (t₁/₂); a longer half-life indicates greater photostability.

Table 1: Illustrative Photostability Data for Blue Dyes

| Feature | This compound | DAPI (Reference) | Alexa Fluor 405 (Reference) |

| Chemical Class | Metallized Monoazo | Diamidino-phenylindole | Sulfonated Coumarin |

| Excitation Max (nm) | ~405 nm (Estimated) | 358 nm | 402 nm |

| Emission Max (nm) | ~450 nm (Estimated) | 461 nm | 421 nm |

| Bleaching Half-Life (s) | To be determined | Typical: 30-60 s | Typical: >120 s |

| Relative Photostability | To be determined | Moderate | High |

Note: Data for DAPI and Alexa Fluor 405 are typical values and can vary significantly with experimental conditions. Data for this compound must be determined empirically using the protocols outlined above.

Conclusion

While this compound is a versatile dye in industrial applications, its utility in high-resolution, long-term fluorescence microscopy is contingent on its photostability. The lack of published data necessitates a rigorous, empirical evaluation by the end-user. By employing the standardized protocols for sample preparation, controlled photobleaching, and quantitative analysis detailed in this guide, researchers can accurately determine the bleaching kinetics of this compound. Comparing its performance against well-established benchmarks like DAPI or the highly photostable Alexa Fluor series will provide a clear indication of its suitability for specific imaging experiments, ensuring robust and reproducible scientific results.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 3. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Photofading in cotton fibers dyed using red, yellow, and blue direct dyes during examination with microspectrophotometry (MSP) - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Acid Blue 158: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for C.I. Acid Blue 158 (CAS No. 6370-08-7) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological information, safe handling procedures, and emergency protocols for this metallized monoazo dye.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its dark blue powder form, which produces a greenish-blue hue in solution[1]. It is soluble in water and ethanol[2][3][4].

| Property | Value |

| CAS Number | 6370-08-7 |

| Molecular Formula | C₂₀H₁₀CrN₂NaO₉S₂⁻[4] |

| Molecular Weight | 561.41 g/mol [4] |

| Appearance | Dark blue powder[2][3] |

| Solubility | Soluble in water (80-90 g/L at 90°C) and alcohol[1][4] |

| pH of 1% Solution | 6-8[1] |

| Stability | Stable under normal temperatures and pressures. Expected to be most stable in a pH range of 1-11; the dye tends to fade at pH > 11.[5] In the presence of strong sulfuric acid, it appears blackish-green, turning blue upon dilution. In a thick sodium hydroxide (B78521) solution, it turns purple.[3][4] |

Toxicological Information and Hazard Identification

GHS Hazard Classification:

-

Hazard Statement: H315 - Causes skin irritation[6].

-

Signal Word: Warning[6].

-

Pictogram: GHS07 (Exclamation Mark)[4]

Experimental Protocols: Safe Laboratory Handling

The following protocols are based on general best practices for handling azo dyes and chemicals with similar hazard profiles.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield[8].

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber)[8].

-

Body Protection: A laboratory coat or chemical-resistant apron[8].

-

Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator for dusts should be worn[8].

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[8].

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area[8].

Handling and Storage

-

Handling:

-

Storage:

Spill and Waste Disposal

-

Spills:

-

In case of a spill, immediately evacuate the area.

-

Wear appropriate PPE before cleaning the spill.

-

For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled disposal container[8].

-

Clean the spill area with soap and water.

-

-

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

-

Aqueous waste containing the dye should be collected in a designated, labeled hazardous waste container.

-

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6].

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[6]. Remove contaminated clothing and wash it before reuse[6].

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

-

Specific Hazards: The hazardous decomposition products are not specified, but like many organic compounds, combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6].

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for the safe handling of this compound in a laboratory setting.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. sdinternational.com [sdinternational.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 5. pylamdyes.com [pylamdyes.com]

- 6. Acid Blue 158 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cncolorchem.com [cncolorchem.com]

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescent Properties of C.I. Acid Blue 158

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Blue 158, a metallized monoazo dye, is traditionally utilized in the textile and leather industries for its coloration properties. While its application as a dye is well-documented, its potential as a fluorescent probe in biological and pharmaceutical research remains largely unexplored. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines a detailed framework for the systematic investigation of its fluorescent properties. The subsequent sections will delve into the chemical and physical characteristics of the dye, propose detailed experimental protocols for determining its key fluorescence parameters, and present a hypothetical workflow for its application in cellular imaging. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound as a novel fluorescent tool.

Introduction to this compound

This compound, with the Colour Index number 14880, is a water-soluble anionic dye.[1] Its molecular structure consists of a single azo group and is complexed with a metal, typically chromium.[2] The presence of sulfonated naphthalene (B1677914) rings in its structure is a feature often associated with fluorescent compounds. However, azo dyes are generally known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. The complexation with a metal ion can further influence its photophysical properties. To date, there is a significant gap in the scientific literature regarding the quantitative characterization of the fluorescent properties of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The fluorescence-related parameters are yet to be experimentally determined and are indicated as such.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Colour Index Name | Acid Blue 158 | [1] |

| Colour Index Number | 14880 | [1][3] |

| CAS Number | 6370-08-7 | [1][3][4] |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ (may vary with metal complex) | [2] |

| Molecular Weight | 495.45 g/mol (as sodium salt) | [2][3] |

| Appearance | Dark blue powder | [3][5] |

| Solubility | Soluble in water and ethanol | [3][5] |

| Excitation Maximum (λex) | To be determined | |

| Emission Maximum (λem) | To be determined | |

| Molar Extinction Coefficient (ε) | To be determined | |

| Fluorescence Quantum Yield (ΦF) | To be determined | |

| Fluorescence Lifetime (τ) | To be determined |

Proposed Experimental Protocols for Fluorescence Characterization

To rigorously assess the fluorescent properties of this compound, the following experimental protocols are proposed.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths at which this compound absorbs and emits light.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) for biological applications or ethanol). A starting concentration in the micromolar range is recommended.

-

Instrumentation: Utilize a spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to a wavelength expected to be in the emission range (a broad guess can be made based on the color of the dye, e.g., in the blue-green region).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 300-600 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength will reveal the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator across a range of wavelengths longer than the λex (e.g., λex + 20 nm to 800 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength will reveal the emission maximum (λem).

-

Measurement of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of this compound at its absorption maximum.

Methodology:

-

Sample Preparation: Prepare a series of solutions of known concentrations of this compound in the chosen solvent.

-

Instrumentation: Use a UV-Visible spectrophotometer.

-

Measurement: Measure the absorbance of each solution at the λex determined in the previous step.

-

Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield (ΦF,std) and an absorption spectrum that overlaps with that of this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a commercial standard like Alexa Fluor dyes).[6]

-

Sample Preparation: Prepare dilute solutions of both the sample (this compound) and the reference standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a time-resolved fluorescence spectrometer, such as a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a deoxygenated solution of this compound.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λex.

-

Measure the decay of the fluorescence intensity over time.

-

-

Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualization of Experimental and Application Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for characterizing the fluorescent properties of this compound and a hypothetical signaling pathway where it could be employed as a fluorescent probe.

Caption: Proposed experimental workflow for characterizing the fluorescent properties of this compound.

Caption: Hypothetical signaling pathway for cellular uptake and targeting of this compound.

Potential Applications in Research and Drug Development

Should this compound exhibit favorable fluorescent properties, it could find applications in several areas:

-

Cellular Imaging: As a fluorescent stain for specific cellular compartments, particularly if it demonstrates preferential accumulation. Its anionic nature might lead to interactions with positively charged structures within the cell.

-

Flow Cytometry: For labeling and sorting cell populations based on differential uptake or binding.

-

High-Throughput Screening: As a probe in assays designed to screen for compounds that modulate cellular uptake or interact with specific targets.

-

Drug Delivery: The dye could potentially be conjugated to drug molecules to track their delivery and localization within cells and tissues.

Conclusion

While this compound is an established industrial dye, its potential as a fluorescent tool in scientific research is yet to be realized. This guide provides the necessary theoretical background and detailed experimental protocols to systematically investigate its fluorescent properties. The discovery of favorable photophysical characteristics could unlock new applications for this readily available and cost-effective compound in cellular imaging, diagnostics, and drug development. Further research into the fluorescence of this compound is highly encouraged to explore its full potential.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. sdinternational.com [sdinternational.com]

- 4. Acid Blue 158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Staining Wool and Nylon Fibers with C.I. Acid Blue 158

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a water-soluble, monoazo metallized acid dye utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its application results in a vibrant blue coloration. The staining mechanism relies on the formation of ionic bonds (salt linkages) between the anionic dye molecules and the positively charged amino groups within the fiber structure under acidic conditions.[4][5] In addition to ionic interactions, hydrogen bonds and van der Waals forces may also contribute to the dye-fiber affinity.[4] Proper control of pH, temperature, and the use of auxiliary chemicals are crucial for achieving uniform and colorfast staining.

Data Presentation

The fastness properties of this compound on textiles are critical for its application. The following table summarizes its performance according to ISO and AATCC standards.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 5-6 | 5 |

| Soaping (Fading) | 3 | - |

| Soaping (Stain) | 4 | 2 |

| Perspiration (Fading) | 4 | - |

| Perspiration (Stain) | 1-2 | 2 |

| Oxygen Bleaching | 4 | 3 |

| Seawater | 1-2 | 1 |

| Fading (Stain) | 3-4 | 4-5 |

Table compiled from data found in reference[1][6]. Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

Experimental Workflow

The following diagram outlines the general experimental workflow for staining wool and nylon fibers with this compound.

Caption: Staining workflow for wool and nylon fibers.

Detailed Experimental Protocol

This protocol is a representative method for staining wool and nylon fibers with this compound. Researchers should optimize parameters based on the specific fiber characteristics and desired staining intensity.

1. Materials and Reagents

-

Wool or Nylon fibers/fabric

-

This compound (CAS No. 6370-08-7)[1]

-

Glacial Acetic Acid or Formic Acid

-

Sodium Sulfate (B86663) (Glauber's salt), anhydrous (optional, for leveling)

-

Non-ionic leveling agent (optional)

-

Non-ionic detergent

-

Deionized or distilled water

-

Heat-proof dye bath (stainless steel or enamel)[7]

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Thermometer

-

Glassware for solutions

2. Fiber Preparation (Scouring)

Before staining, it is essential to remove any impurities, oils, or sizing from the fibers.

-

Prepare a scouring bath containing 2-3 liters of water for every 100g of fiber.[7]

-

Add a small amount of non-ionic detergent (e.g., 5 ml).[7]

-

Immerse the fibers in the bath and gently agitate for 15-20 minutes at a moderate temperature (e.g., 40-50°C).

-

Rinse the fibers thoroughly with warm water, followed by a cold water rinse, until all detergent is removed.[7]

-

Gently squeeze out excess water. The fibers should be stained while still damp.

3. Staining Procedure

-

Prepare the Dye Bath:

-

Fill the dye bath with enough water to allow the fibers to be fully submerged and move freely (a liquor-to-goods ratio of 20:1 to 40:1 is common).[8]

-

Add auxiliaries if used. For wool, 5-10% (on weight of fiber, o.w.f.) sodium sulfate can be added to promote level dyeing.[4] For nylon, a leveling agent (e.g., 1 g/L) may be beneficial.[8]

-

-

Set pH:

-

Introduce Fibers:

-

Add the pre-wetted fibers to the cold or lukewarm (approx. 40°C) dye bath.[9] Agitate gently for 10 minutes to ensure even wetting and distribution of auxiliaries.

-

-

Add Dye:

-

Heating and Staining:

-

Cooling and Rinsing:

-

Allow the dye bath to cool down slowly before removing the fibers.

-

Remove the stained fibers and rinse with warm water, followed by cold water, until the rinse water runs clear.

-

-

After-treatment and Drying:

-

A final wash with a non-ionic detergent can be performed to remove any loosely bound dye and improve wet fastness.

-

Rinse thoroughly.

-

Gently squeeze out excess water and air dry the stained fibers away from direct sunlight.

-

Concluding Remarks

The successful application of this compound for staining wool and nylon hinges on the careful control of the dyeing parameters. The affinity of the dye is higher for nylon than for wool in some cases, which may necessitate adjustments to the protocol, such as using a milder acid or a leveling agent for nylon to ensure even color deposition.[4][11] The provided protocol offers a robust starting point for achieving consistent and vibrant blue staining for research and development applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. specialchem.com [specialchem.com]

- 4. textilelearner.net [textilelearner.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. lookchem.com [lookchem.com]

- 7. Dye Recipes using Acid Dyes [georgeweil.com]

- 8. textilestudycenter.com [textilestudycenter.com]

- 9. Application of Acid Dyes in Nylon Fiber Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 10. Instructions for Acid Dyes [dharmatrading.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Staining in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for protein staining in electrophoresis gels. While the inquiry specified the use of C.I. Acid Blue 158, a comprehensive review of scientific literature reveals that this dye is not a standard or documented reagent for this application. Its primary use is in the textile and leather industries for coloring protein fibers.[1]

Therefore, these application notes will focus on well-established and validated protein staining methods that are routinely used in research and drug development settings: Coomassie Brilliant Blue and Silver Staining . This guide will provide detailed protocols, quantitative performance data, and visual workflows to enable researchers to select and implement the most appropriate protein staining strategy for their experimental needs.

Section 1: this compound - Not Recommended for Protein Electrophoresis Staining

This compound, also known as C.I. 14880, is a metallized monoazo dye.[1] Its properties make it suitable for dyeing materials such as wool, silk, and nylon.[1] However, there is a lack of published protocols, quantitative performance data (such as limit of detection or linear dynamic range), or comparative studies supporting its use for the visualization of proteins in polyacrylamide gels following electrophoresis.

For reliable, reproducible, and quantifiable protein analysis in electrophoresis, it is imperative to use validated staining methods. The following sections detail the principles, protocols, and performance characteristics of the industry-standard protein staining techniques.

Section 2: Coomassie Brilliant Blue Staining

Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins, primarily through interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions.[2][3][4] It exists in two main forms: R-250 (reddish tint) and G-250 (greenish tint).[5] Coomassie staining is a straightforward, robust, and widely used method for protein visualization.

Quantitative Performance Data

| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 |

| Limit of Detection | ~50-100 ng[2] | ~8-25 ng[2] |

| Linear Dynamic Range | Moderate | Good |

| Mass Spectrometry Compatibility | Yes | Yes |

| Staining Time | ~1 hour to overnight[2] | ~1 hour to overnight[2] |

| Destaining Time | Several hours to overnight[2] | Minimal to none |

| Reproducibility | Good | Good |

| Cost | Low | Low |

Experimental Protocols

2.1. Standard Coomassie Brilliant Blue R-250 Staining Protocol

This is a classic method that provides reliable staining but requires a separate destaining step.

Solutions Required:

-

Fixing Solution: 50% Methanol, 10% Acetic Acid

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid

-

Destaining Solution: 40% Methanol, 10% Acetic Acid

Protocol:

-

Fixation: After electrophoresis, place the gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step prevents the diffusion of protein bands.

-

Staining: Remove the fixing solution and immerse the gel in the Staining Solution. Incubate for at least 1 hour with gentle agitation. For low abundance proteins, staining can be performed overnight.

-

Destaining: Pour off the staining solution. Add Destaining Solution and agitate. Change the destaining solution every 30-60 minutes until the background is clear and protein bands are distinctly visible.

2.2. Colloidal Coomassie Brilliant Blue G-250 Staining Protocol

This method offers higher sensitivity and reduced background, often without the need for a lengthy destaining process.

Solutions Required:

-

Fixing Solution: 10% Methanol, 7% Acetic Acid

-

Staining Solution: 0.1% (w/v) Coomassie G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol

-

Washing Solution: Deionized Water

Protocol:

-

Fixation: Immerse the gel in the Fixing Solution for 1 hour with gentle agitation.

-

Staining: Remove the fixing solution and submerge the gel in the Colloidal Coomassie Staining Solution. Incubate for 1-20 hours with constant shaking. Protein bands should start to become visible within this time.

-

Washing (Destaining): Pour off the staining solution and wash the gel with deionized water until a clear background is achieved.

Experimental Workflow Diagram

Caption: Workflow for Coomassie Blue staining of protein gels.

Section 3: Silver Staining

Silver staining is one of the most sensitive colorimetric methods for detecting proteins in polyacrylamide gels. It relies on the reduction of silver ions to metallic silver at the location of the protein bands.[4] This method is significantly more sensitive than Coomassie staining but has a narrower linear dynamic range and can be more complex to perform.

Quantitative Performance Data

| Feature | Silver Staining |

| Limit of Detection | 0.25–0.5 ng |

| Linear Dynamic Range | Narrow |

| Mass Spectrometry Compatibility | Limited (requires specific protocols) |

| Staining Time | Multiple steps, time-consuming |

| Reproducibility | Low |

| Cost | Low |

Experimental Protocol (Mass Spectrometry Compatible)

This protocol avoids the use of glutaraldehyde, which can interfere with subsequent mass spectrometry analysis.

Solutions Required:

-

Fixing Solution: 50% Methanol, 10% Acetic Acid

-

Sensitizing Solution: 0.02% Sodium Thiosulfate

-

Staining Solution: 0.1% Silver Nitrate

-

Developing Solution: 2% Sodium Carbonate, 0.04% Formaldehyde

-

Stopping Solution: 10% Acetic Acid

Protocol:

-

Fixation: After electrophoresis, fix the gel in the Fixing Solution for at least 1 hour.

-

Washing: Wash the gel with deionized water three times for 10 minutes each.

-

Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes.

-

Washing: Briefly rinse the gel with deionized water (2 x 1 minute).

-

Staining: Incubate the gel in the Silver Nitrate solution for 20-30 minutes in the dark.

-

Washing: Briefly rinse the gel with deionized water.

-

Development: Add the Developing Solution and agitate until protein bands appear at the desired intensity.

-

Stopping: Stop the development by adding the Stopping Solution.

-

Final Wash: Wash the gel with deionized water before imaging.

Mechanism of Action Diagram

Caption: Simplified mechanism of silver staining for protein detection.

Section 4: Conclusion and Recommendations

The choice of protein stain is critical for achieving desired experimental outcomes. While this compound is not a suitable dye for protein electrophoresis, researchers have access to a range of robust and well-characterized staining methods.

-

For routine protein visualization and quantification , where moderate sensitivity is sufficient, Colloidal Coomassie G-250 is recommended due to its ease of use, good sensitivity, and compatibility with mass spectrometry.

-

For the detection of low-abundance proteins , where maximal sensitivity is required, Silver Staining is the preferred method. However, researchers should be aware of its limitations regarding quantitation and compatibility with downstream applications.

It is always recommended to perform a pilot experiment to determine the optimal staining method and conditions for the specific proteins of interest and the intended downstream analyses.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

- 4. Protein Gel and Membrane Stains | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: C.I. Acid Blue 158 Staining for Histological Sections

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive research did not yield a specific, validated protocol for the use of C.I. Acid Blue 158 as a primary or counterstain in routine histological applications. The following application notes and protocols are based on the general principles of using acid dyes for staining cytoplasm and connective tissue in histological sections. This protocol serves as a starting point and should be optimized by the end-user for specific tissues and research applications.

Introduction to this compound in Histology

This compound is a synthetic monoazo dye, soluble in water and alcohol, that presents as a dark blue powder.[1][2][3] While its primary industrial applications are in the textile and printing industries for dyeing materials such as wool, silk, and leather, its chemical properties as an acid dye suggest potential utility in biological staining.[1][2][3]

Acid dyes are anionic, carrying a net negative charge. In histological staining, they are used to stain basic (acidophilic) tissue components, which are positively charged.[3] This electrostatic interaction allows for the visualization of proteins in the cytoplasm, muscle fibers, and collagen.[3] Therefore, this compound, when used in an acidic solution, is expected to stain these structures in shades of blue.

Principle of Staining: The fundamental mechanism of staining with acid dyes involves an electrostatic attraction between the negatively charged dye anions and the positively charged amino groups of proteins in the tissue. The staining intensity is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

Experimental Protocols

This section provides a detailed methodology for a general histological staining procedure using this compound as a cytoplasmic counterstain, typically following nuclear staining with a hematoxylin (B73222) solution.

I. Reagent Preparation

1. This compound Staining Solution (1% w/v)

-

This compound (CAS No: 6370-08-7): 1 g

-

Distilled Water: 100 mL

-

Glacial Acetic Acid: 1 mL (to achieve a pH of approximately 2.5-3.0)

-

Preparation: Dissolve the this compound powder in distilled water. Add the glacial acetic acid and mix well. Filter the solution before use.

2. Harris' Hematoxylin Solution

-

Commercially available or prepared in-house according to standard laboratory protocols.

3. 1% Acid Alcohol

-

70% Ethanol (B145695): 100 mL

-

Hydrochloric Acid, concentrated: 1 mL

-

Preparation: Slowly add the hydrochloric acid to the ethanol and mix.

4. Scott's Tap Water Substitute (Bluing Agent)

-

Magnesium Sulfate (B86663) (heptahydrate): 20 g

-

Sodium Bicarbonate: 2 g

-

Distilled Water: 1000 mL

-

Preparation: Dissolve the magnesium sulfate and sodium bicarbonate in distilled water.

II. Staining Procedure for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each

-

100% Alcohol: 2 changes, 3 minutes each

-

95% Alcohol: 2 changes, 3 minutes each

-

70% Alcohol: 1 change, 3 minutes

-

Running tap water: Rinse for 5 minutes

2. Nuclear Staining:

-

Immerse slides in Harris' Hematoxylin solution for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

-

Wash in running tap water.

-

Blue in Scott's Tap Water Substitute for 1-2 minutes until nuclei turn a distinct blue.

-

Wash in running tap water for 5 minutes.

3. This compound Counterstaining:

-

Immerse slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.

-

Briefly rinse in distilled water to remove excess stain.

4. Dehydration, Clearing, and Mounting:

-

95% Alcohol: 2 changes, 1 minute each

-

100% Alcohol: 2 changes, 2 minutes each

-

Xylene (or a xylene substitute): 2 changes, 5 minutes each

-

Mount with a permanent mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed this compound staining protocol.

| Parameter | Value/Range | Purpose |

| This compound Solution | ||

| Concentration | 1% (w/v) | Staining of cytoplasmic and connective tissue elements. |

| Solvent | Distilled Water | Vehicle for the dye. |

| pH | ~2.5 - 3.0 (acidified with acetic acid) | To enhance the positive charge of tissue proteins for optimal dye binding. |

| Incubation Time | 1 - 5 minutes | To achieve desired staining intensity. |

| Nuclear Staining (Harris' Hematoxylin) | ||

| Incubation Time | 5 - 10 minutes | Staining of cell nuclei. |

| Differentiation | ||

| Reagent | 1% Acid Alcohol | Removal of excess hematoxylin from the cytoplasm. |

| Time | Quick dips (a few seconds) | To achieve clear differentiation between nucleus and cytoplasm. |

| Bluing | ||

| Reagent | Scott's Tap Water Substitute | To convert the soluble red hematoxylin to an insoluble blue form. |

| Time | 1 - 2 minutes | To ensure complete bluing of the nuclei. |

Mandatory Visualization

Histological Staining Workflow

Caption: General workflow for histological staining of paraffin-embedded tissues.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Blue Staining | Staining time too short. | Increase the incubation time in the this compound solution. |

| pH of the staining solution is too high. | Verify and adjust the pH of the staining solution to be within the 2.5-3.0 range. | |

| Incomplete deparaffinization. | Ensure complete removal of paraffin (B1166041) wax with fresh xylene. | |

| Overstaining with Blue | Staining time too long. | Reduce the incubation time in the this compound solution. |

| Staining solution is too concentrated. | Dilute the staining solution (e.g., to 0.5%). | |

| Inadequate rinsing after staining. | Ensure a brief but thorough rinse in distilled water after the blue stain. | |

| Poor Nuclear-Cytoplasmic Contrast | Over-differentiation of hematoxylin. | Reduce the time in the acid alcohol. |

| Under-staining with hematoxylin. | Increase the incubation time in the hematoxylin solution. | |

| Blue stain is obscuring nuclear detail. | Reduce the concentration or staining time of the this compound solution. | |

| Precipitate on Section | Staining solution was not filtered. | Filter the this compound solution before use. |

| Slides were allowed to dry out. | Keep slides moist throughout the staining procedure. |

References

C.I. Acid Blue 158: Application Notes and Protocols for Textile Dyeing Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a pre-metallized acid dye belonging to the monoazo chemical class.[1] Its molecular structure incorporates a chromium complex, which contributes to its good fastness properties.[1][2] This dye is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][3] It produces a distinct greenish-blue hue and is valued for its performance in various dyeing applications, including exhaust dyeing and printing.[1] Understanding the optimal application of this compound is crucial for achieving consistent and high-quality results in textile research and development. These notes provide detailed protocols and data for the application of this compound in textile dyeing.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| C.I. Name | Acid Blue 158 |

| C.I. Number | 14880 |

| CAS Number | 6370-08-7 |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ (as sodium salt) |

| Molecular Weight | 495.45 g/mol |

| Chemical Class | Single Azo, Metal Complex |

| Appearance | Dark blue powder |

| Solubility | Soluble in water (blue solution) and alcohol. |

Quantitative Data on Fastness Properties

The fastness properties of this compound are critical for determining its suitability for various textile applications. The following table summarizes its performance according to ISO and AATCC standards.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 5-6 | 5 |

| Soaping (Fading) | 3 | 2 |

| Soaping (Staining) | 3-4 | 4-5 |

| Perspiration Fastness | 4 | 2 |

| Oxygen Bleaching | 4 | 3 |

| Fastness to Seawater | 1-2 | 1 |

Experimental Protocols

The following are detailed protocols for the application of this compound to wool, silk, and nylon fibers. These protocols are designed for laboratory-scale experiments and can be scaled up as needed.

General Preparation for All Substrates

-

Fabric Scouring: Before dyeing, it is essential to scour the textile material to remove any impurities, oils, or sizes that may interfere with dye uptake. This can be achieved by washing the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse the fabric thoroughly with warm and then cold water.

-

Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 gram of the dye powder in 100 mL of distilled water. Gentle heating may be required to ensure complete dissolution.

Protocol 1: Dyeing of Wool with this compound

This protocol outlines the exhaust dyeing method for wool fibers.

Materials:

-

Scoured wool fabric

-

This compound stock solution (1%)

-

Glacial Acetic Acid or Formic Acid

-

Glauber's salt (Sodium Sulfate)

-

Levelling agent (optional)

-

Laboratory dyeing machine or water bath with stirrer

Procedure:

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (LR) to 40:1. For example, for 10 grams of wool, use 400 mL of water.

-

Add the required amount of this compound stock solution to the dyebath. For a 1% depth of shade (on weight of fiber, owf), use 10 mL of the 1% stock solution for 10 grams of wool.

-

Add 5-10% owf Glauber's salt to the dyebath. This acts as a leveling agent.

-

If required, add 0.5-1% owf of a suitable leveling agent.

-

Adjust the initial pH of the dyebath to 6.0-7.0 using a weak acid like acetic acid.

-

-

Dyeing Cycle:

-

Immerse the pre-wetted wool fabric into the dyebath at 40°C.

-

Run for 10 minutes at this temperature.

-

Gradually increase the temperature to 95-100°C over 45 minutes (approximately 1.2-1.3°C/minute).

-

After reaching the final temperature, add 2-4% owf of acetic acid or 1-2% owf of formic acid to lower the pH to 4.5-5.5. This will promote dye exhaustion.

-

Continue dyeing at this temperature for 45-60 minutes, ensuring gentle agitation.

-

-

Rinsing and Drying:

-

Cool the dyebath down to 70°C before draining.

-

Rinse the dyed fabric with warm water (50-60°C) and then with cold water until the water runs clear.

-

Squeeze out excess water and air dry at room temperature.

-

Protocol 2: Dyeing of Silk with this compound

This protocol is adapted for the delicate nature of silk fibers.

Materials:

-

Scoured silk fabric

-

This compound stock solution (1%)

-

Acetic Acid

-

Laboratory dyeing machine or water bath with stirrer

Procedure:

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (LR) to 40:1.

-

Add the calculated amount of this compound stock solution to the dyebath.

-

Adjust the initial pH of the dyebath to 6.0-6.5 with a small amount of acetic acid.

-

-

Dyeing Cycle:

-

Immerse the pre-wetted silk fabric into the dyebath at 40°C.

-

Gradually raise the temperature to 85-90°C over 30-45 minutes (approximately 1.0-1.5°C/minute). To preserve the luster of the silk, the temperature should not exceed 90°C.

-

After reaching the final temperature, add 1-3% owf of acetic acid in portions over 15 minutes to gradually lower the pH to 4.5-5.5.

-

Continue dyeing at 85-90°C for 30-45 minutes with gentle agitation.

-

-

Rinsing and Drying:

-

Cool the dyebath to 60°C before draining.

-

Rinse the dyed silk with warm water, followed by cold water.

-

Gently squeeze out excess water and air dry away from direct sunlight.

-

Protocol 3: Dyeing of Nylon with this compound

This protocol focuses on achieving level dyeing on nylon, which has a high affinity for acid dyes.

Materials:

-

Scoured nylon fabric

-

This compound stock solution (1%)

-

Ammonium (B1175870) Sulfate (B86663) or Acetic Acid

-

Formic Acid (for pH adjustment)

-

Levelling agent

-

Laboratory dyeing machine or water bath with stirrer

Procedure:

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (LR) to 30:1.

-

Add the required amount of this compound stock solution.

-

Add 1-2% owf of a suitable leveling agent.

-

Adjust the initial pH to 6.5-7.0 using ammonium sulfate or a small amount of acetic acid. A neutral starting pH is crucial for controlled dye uptake.[4]

-

-

Dyeing Cycle:

-

Immerse the pre-wetted nylon fabric into the dyebath at 40°C.

-

Run for 10 minutes.

-

Raise the temperature to 95-100°C over 45-60 minutes (approximately 1.0-1.3°C/minute).

-